N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide typically involves the reaction of 2-aminobenzothiazole with propanoyl chloride to form the propanoylamino derivative. This intermediate is then reacted with benzoyl chloride to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-(propanoylamino)benzamide
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides
- N-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzothiazole and benzamide moieties allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-15(21)20-17-19-13-9-8-12(10-14(13)23-17)18-16(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGCMIVLMZVBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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